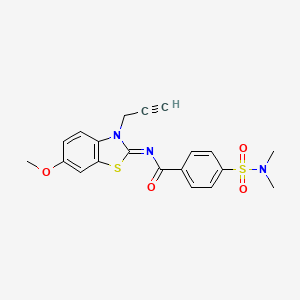
4-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid (BTPCA) is an organic compound synthesized in the laboratory and used for various scientific research applications. It is a derivative of thiazole, a heterocyclic compound with a five-membered ring containing one sulfur atom and four carbon atoms. BTPCA has been studied for its potential in various biochemical and physiological processes, and its applications in laboratory experiments.
Aplicaciones Científicas De Investigación
Electropolymerization Potential
Compounds such as N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole demonstrate electropolymerizability, indicating potential applications in creating polymer films stable to repetitive cycling. This suggests that related compounds might be explored for their electropolymerization properties for use in electronic devices or coatings (Lengkeek, Harrowfield, & Koutsantonis, 2010).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds, such as pyrrolidin-2-ones and thiazole derivatives, is a significant area of research, with applications ranging from pharmaceuticals to materials science. For instance, the formation of novel pyrrolidin-2-one bicyclic systems through one-pot condensation highlights the versatility of these compounds in synthetic chemistry (Kharchenko, Detistov, & Orlov, 2008).
Domino Transformations in Organic Synthesis
Domino reactions, such as the transformation of isoxazoles to pyrrole-2,4-dicarboxylic acid derivatives, showcase the efficiency of constructing complex molecules from simpler precursors. These methodologies can provide access to a wide range of biologically active compounds and functional materials (Galenko et al., 2015).
Intramolecular Cycloaddition Reactions
Intramolecular cycloaddition reactions, such as those leading to the synthesis of chiral pyrrolo[1,2-c]thiazole derivatives, are crucial for constructing cyclic compounds with potential pharmaceutical applications. The specificity and efficiency of these reactions make them valuable tools in the development of new drugs and other functional molecules (Melo et al., 1999).
Antimicrobial Activity
The synthesis and evaluation of compounds containing thiazole and oxazole moieties for antimicrobial activity highlight the potential of such structures in developing new antibacterial and antifungal agents. These studies provide a foundation for further exploration of related compounds in combating microbial resistance (Stanchev et al., 1999).
Propiedades
IUPAC Name |
4-butyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-2-3-6-9-10(11(15)16)17-12(13-9)14-7-4-5-8-14/h4-5,7-8H,2-3,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHBWZNYSNXKCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(SC(=N1)N2C=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2574435.png)
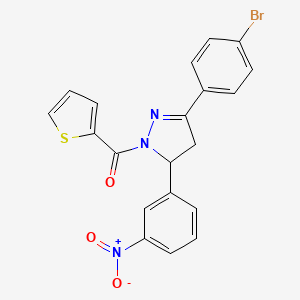

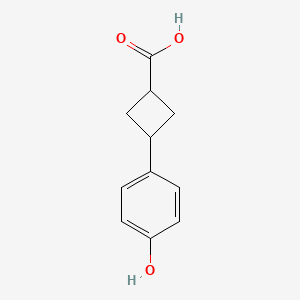
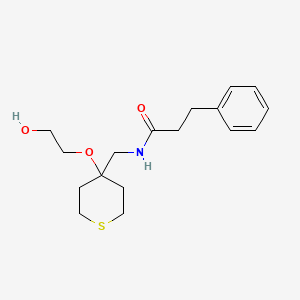
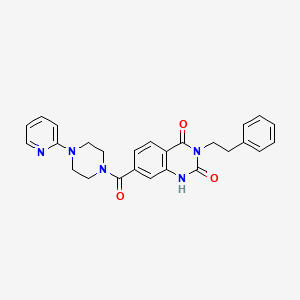
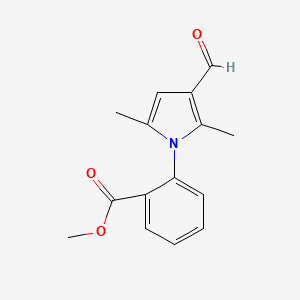
![3-[4-(Prop-2-enoylamino)phenyl]butanamide](/img/structure/B2574447.png)
![4-{[(Pyridin-3-ylmethyl)amino]methyl}benzoic acid](/img/structure/B2574452.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl pyrazine-2-carboxylate](/img/structure/B2574454.png)

![Ethyl 2-[2-(3-phenoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2574456.png)
![4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane]-5-one](/img/structure/B2574457.png)
